2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide
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Overview
Description
2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzene ring substituted with two fluorine atoms and a sulfonamide group, as well as a methoxypyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the fluorinated benzene with sulfonyl chloride in the presence of a base like pyridine.
Pyrimidinyl Substitution: The final step involves the substitution of the sulfonamide group with the methoxypyrimidinyl group, which can be achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antibiotics and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the interactions between sulfonamides and biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of functional materials with specific properties, such as fluorinated polymers and coatings.
Chemical Biology: The compound is employed in chemical biology to study the effects of fluorinated sulfonamides on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 2,5-difluorobenzenesulfonamide
- N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
- 2,5-dichloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Uniqueness
2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is unique due to the presence of both fluorine atoms and the methoxypyrimidinyl group. The fluorine atoms enhance the compound’s stability and lipophilicity, while the methoxypyrimidinyl group provides specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological studies.
Properties
IUPAC Name |
2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-8(6-15-11)16-20(17,18)10-4-7(12)2-3-9(10)13/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKCNDVSVMBTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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